3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid
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Description
The compound "3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid" is not directly mentioned in the provided papers. However, the papers discuss related heterocyclic compounds and their synthesis, which can provide insights into the chemistry of similar compounds. For instance, the synthesis of various cyclic and bicyclic β-amino acids derivatives is explored, which are structurally related to phthalazine derivatives . Additionally, the preparation of 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids involves the condensation of salicylamide with aldehydes and ketones, a process that could be analogous to the synthesis of phthalazine derivatives .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-component reactions and the use of catalysts. For example, a one-pot synthesis of 1,2,3-triazol-4-ylmethyl 3-amino-5,10-dihydro-5,10-dioxo-1H-pyrazolo[1,2-b]phthalazine-2-carboxylate derivatives is achieved through a four-component condensation reaction . This suggests that the synthesis of 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid could potentially be performed using similar multi-component reaction strategies.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often complex and requires careful analysis. The papers provided do not directly analyze the molecular structure of 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, but they do discuss the structure of related compounds. For instance, the formation of carboxyketenes from 4-hydroxy-1,3-oxazin-6-ones suggests a detailed understanding of the tautomeric forms and fragmentation patterns of these molecules .
Chemical Reactions Analysis
The chemical reactions of heterocyclic compounds can be diverse. The papers describe various reactions, such as the formation of carboxy(phenyl)ketene from the thermal fragmentation of 4-hydroxy-1,3-oxazin-6-ones , and the rate-pH profile for the formation of 1-hydroxy-8-acetylaminonaphthalene from 2-methylnaphth[1,8-de]-1,3-oxazine . These studies provide insights into the reactivity and stability of heterocyclic compounds under different conditions, which could be relevant to the chemical behavior of phthalazine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are crucial for their practical applications. While the papers do not directly address the properties of 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, they do provide information on related compounds. For example, the stability of carboxyketenes under high temperatures and their propensity for decarboxylation are discussed . This information can be used to infer the stability and reactivity of similar phthalazine compounds.
Scientific Research Applications
1. Antitumor Activity
- Application Summary : 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid has been synthesized and evaluated for its growth inhibition in seven human solid tumor and a human leukemia HL-60 cell lines . It showed more activity than the other compounds and the positive control temozolomide .
- Methods of Application : The compound was synthesized and then tested on various human solid tumor and leukemia cell lines .
- Results : In the presence of 40 μg/mL of the compound, the survival rate of all tested tumor cells was less than 10% . Esters displayed more potent antitumour activity than amides and temozolomide against HL-60 cells .
2. Antibacterial Activity
- Application Summary : The compound has been synthesized and tested for its antibacterial activity .
- Methods of Application : The compound was synthesized and then tested on both Gram-positive and Gram-negative species .
- Results : The synthesized compounds possess significant antibacterial activity with respect to both Gram-positive and Gram-negative species .
3. Synthesis of Antitumor Compounds
- Application Summary : 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is used in the synthesis of antitumor compounds . These compounds have been evaluated for their growth inhibition in seven human solid tumor and a human leukemia HL-60 cell lines .
- Methods of Application : The compound is synthesized and then tested on various human solid tumor and leukemia cell lines .
- Results : The synthesized compounds showed more activity than the other compounds and the positive control temozolomide . In the presence of 40 μg/mL of the compound, the survival rate of all tested tumor cells was less than 10% .
4. Synthesis of Antibacterial Compounds
- Application Summary : 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is used in the synthesis of antibacterial compounds .
- Methods of Application : The compound is synthesized and then tested on both Gram-positive and Gram-negative species .
- Results : The synthesized compounds possess significant antibacterial activity with respect to both Gram-positive and Gram-negative species .
5. Synthesis of Antitumor Compounds
- Application Summary : 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is used in the synthesis of antitumor compounds . These compounds have been evaluated for their growth inhibition in seven human solid tumor and a human leukemia HL-60 cell lines .
- Methods of Application : The compound is synthesized and then tested on various human solid tumor and leukemia cell lines .
- Results : The synthesized compounds showed more activity than the other compounds and the positive control temozolomide . In the presence of 40 μg/mL of the compound, the survival rate of all tested tumor cells was less than 10% .
6. Synthesis of Antibacterial Compounds
- Application Summary : 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is used in the synthesis of antibacterial compounds .
- Methods of Application : The compound is synthesized and then tested on both Gram-positive and Gram-negative species .
- Results : The synthesized compounds possess significant antibacterial activity with respect to both Gram-positive and Gram-negative species .
properties
IUPAC Name |
3-methyl-4-oxophthalazine-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-12-9(13)7-5-3-2-4-6(7)8(11-12)10(14)15/h2-5H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEDIBGIVDXMLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid | |
CAS RN |
16015-47-7 |
Source
|
Record name | 3,4-Dihydro-3-methyl-4-oxo-1-phthalazinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16015-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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